molecular formula C15H14O3 B12556914 2-Hydroxy-3-(1-phenylethyl)benzoic acid CAS No. 185160-22-9

2-Hydroxy-3-(1-phenylethyl)benzoic acid

Cat. No.: B12556914
CAS No.: 185160-22-9
M. Wt: 242.27 g/mol
InChI Key: DZZPJWJPJJNWHM-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(1-phenylethyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by a hydroxyl group and a phenylethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(1-phenylethyl)benzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of salicylic acid with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(1-phenylethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: Formation of 2-Keto-3-(1-phenylethyl)benzoic acid.

    Reduction: Formation of 2-Hydroxy-3-(1-phenylethyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(1-phenylethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(1-phenylethyl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor for aspirin.

    3-Hydroxybenzoic acid: Studied for its antimicrobial properties.

    4-Hydroxybenzoic acid: Used as a preservative in cosmetics and pharmaceuticals.

Uniqueness

2-Hydroxy-3-(1-phenylethyl)benzoic acid is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic targets, making it a valuable compound for various applications.

Properties

CAS No.

185160-22-9

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-hydroxy-3-(1-phenylethyl)benzoic acid

InChI

InChI=1S/C15H14O3/c1-10(11-6-3-2-4-7-11)12-8-5-9-13(14(12)16)15(17)18/h2-10,16H,1H3,(H,17,18)

InChI Key

DZZPJWJPJJNWHM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C(=CC=C2)C(=O)O)O

Origin of Product

United States

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